molecular formula C10H10N2O3 B13527448 3-(3-Oxo-2,3-dihydro-1h-indazol-1-yl)propanoic acid

3-(3-Oxo-2,3-dihydro-1h-indazol-1-yl)propanoic acid

Cat. No.: B13527448
M. Wt: 206.20 g/mol
InChI Key: IFNNALSSGKAKBZ-UHFFFAOYSA-N
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Description

3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid (CAS# 90915-67-6) is a high-purity organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol. This indazole derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a novel modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. It was identified through a large-scale structure-based virtual screening campaign as a chemically distinct CFTR potentiator scaffold, binding to an allosteric site to enhance channel activity . Research indicates that this compound and its analogs can potentiate WT and ΔF508 CFTR channels with mid-nanomolar affinity, representing a promising lead for the development of more effective therapeutics for conditions like cystic fibrosis . Furthermore, related substituted indazole propionic acid derivatives are being investigated in other therapeutic areas, including as potential AMPK activators for treating inflammatory conditions and functional gastrointestinal disorders by strengthening the intestinal barrier . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

3-(3-oxo-2H-indazol-1-yl)propanoic acid

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11-12/h1-4H,5-6H2,(H,11,15)(H,13,14)

InChI Key

IFNNALSSGKAKBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-keto acids, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

To contextualize the properties and reactivity of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid, we compare it with structurally related compounds, focusing on functional group variations, physical properties, and synthetic applications.

Structural Analogs with Indazole or Indole Cores
Compound Name Key Structural Features Molecular Weight (g/mol) Key Properties/Applications Reference
3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid Indazole core + propanoic acid 206.2 High thermal stability, polar solubility
2-(5-Amino-2-oxo-1,2-dihydrospiro[indole-3,3-(1,2,4)triazol]-4(2H)-yl)-3-(1H-indole-3-yl)propanoic acid Spiro indole-triazole + propanoic acid ~430 (estimated) Potential bioactivity (antimicrobial, anticancer)
3-Iodo-2-(1-(6-methoxynaphthalen-2-yl)ethyl)-2H-indazole 3-Iodoindazole + naphthalenyl group Not reported Intermediate in decarboxylative alkylation reactions

Key Observations :

  • The presence of iodine in the indazole derivative () enhances electrophilic reactivity, making it suitable for cross-coupling reactions .
  • The propanoic acid group in the target compound enhances water solubility compared to non-acidic analogs (e.g., ’s iodoindazole) .
Propanoic Acid Derivatives with Diverse Substituents
Compound Name Functional Group Variation Molecular Weight (g/mol) Key Properties/Applications Reference
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid Isoindoline-1,3-dione + propanoic acid 219.2 High crystallinity; used in polymer synthesis
3-[(4-Sulfamoylphenyl)amino]propanoic acid Sulfonamide + propanoic acid 244.3 Antimicrobial activity; halogenation precursor
3-Ethoxy-2-(1,3-thiazol-2-yl)propanoic acid Thiazole + ethoxy group 227.3 Structural diversity for agrochemical design

Key Observations :

  • Sulfonamide substituents () improve hydrogen-bonding capacity, enhancing interactions with biological targets .
  • Isoindoline-1,3-dione derivatives () exhibit high crystallinity, advantageous for material science applications .
  • The ethoxy-thiazole hybrid () demonstrates how heterocyclic appendages can modulate lipophilicity .
Table 3: Critical Property Comparison
Property 3-(3-Oxo-indazol)propanoic acid 3-(1,3-Dioxoisoindolin)propanoic acid 3-Sulfamoylphenylpropanoic acid
Molecular Weight 206.2 219.2 244.3
Solubility (Water) Moderate Low High
Thermal Stability High Moderate Moderate
Bioactivity Underexplored Low Antimicrobial

Biological Activity

3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is an indazole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound, with the molecular formula C10H10N2O3, exhibits properties that may be beneficial in treating various diseases, particularly cancer and microbial infections. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

The synthesis of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which subsequently cyclizes to form the indazole core. This intermediate can then react with acrylonitrile followed by hydrolysis to yield the final product .

The biological activity of 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in tumor cell proliferation, potentially leading to reduced tumor growth. The indazole framework allows for binding to various receptors and enzymes, modulating their activity .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from different studies regarding its efficacy:

Cell Line IC50 (μM) Reference
HCT-11625.0
MCF-730.5
K56220.0
NIH 3T3>100

The compound demonstrated varying levels of cytotoxicity across different cell lines, indicating its potential as a selective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid has been evaluated for antimicrobial effects. Preliminary studies suggest it possesses activity against both gram-positive and gram-negative bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Staphylococcus aureus50
Escherichia coli75

These findings highlight its potential as a lead compound for the development of new antimicrobial agents.

Comparative Studies

When compared to similar compounds within the indazole family, such as 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)acetic acid and 3-(3-oxo-2,3-dihydro-1H-indazol-1-yl)butanoic acid, 3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid exhibits distinct biological properties due to its unique substitution pattern. This structural specificity may contribute to its enhanced efficacy against certain biological targets .

Case Studies

Recent case studies have explored the therapeutic potential of this compound in vivo. In a mouse xenograft model of cancer, treatment with 3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid resulted in a significant reduction in tumor size compared to untreated controls. The study reported a tumor growth inhibition rate of approximately 65% at an optimal dosage .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Oxo-2,3-dihydro-1H-indazol-1-yl)propanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization steps. Key parameters to optimize include temperature (e.g., 60–80°C for cyclization), pH (acidic or basic conditions), and solvent selection (e.g., ethanol or dichloromethane). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis purification methods like recrystallization or column chromatography are critical for achieving >95% purity. For reproducibility, maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to verify indazole and propanoic acid moieties.
  • Mass spectrometry (MS) for molecular weight confirmation (expected [M+H]⁺: 207.1).
  • HPLC with UV detection (λ ≈ 254 nm) to assess purity.
  • FTIR to identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) functional groups.
    Cross-validate results with computational tools (e.g., PubChem data for analogous compounds) .

Q. How should researchers handle stability and storage to prevent degradation?

The compound is stable under neutral or weakly acidic conditions (pH 4–7). Store at –20°C in amber vials under anhydrous conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor for hydrolysis of the indazolone ring using HPLC .

Advanced Research Questions

Q. How can synthetic yields be improved using design of experiments (DOE) and computational modeling?

Apply DOE to optimize variables like catalyst loading (e.g., p-toluenesulfonic acid), solvent polarity, and reaction time. Pair this with quantum mechanical calculations (e.g., density functional theory, DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods can predict intermediates and guide experimental parameter adjustments .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent interference). Standardize protocols by:

  • Using solvent-free stock solutions (dissolve in PBS, pH 7.2; solubility ~1 mg/mL ).
  • Validating dose-response curves across multiple cell models (e.g., RAW 264.7 osteoclasts vs. cancer lines).
  • Including controls for off-target effects (e.g., ROS scavengers to isolate oxidative stress pathways) .

Q. What computational strategies are effective for predicting the compound’s mechanism of action (MoA)?

Use molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare with structurally similar compounds (e.g., indole-2,3-dione derivatives) to infer shared pathways .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?

Modify the indazolone core or propanoic acid side chain to synthesize derivatives. Test analogs for:

  • Antimicrobial activity : Replace the 3-oxo group with halogens (e.g., Cl) to improve membrane penetration.
  • Anti-inflammatory effects : Introduce methyl groups to enhance hydrophobic interactions with COX-2.
    Validate SAR hypotheses using in vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.